2-(4-Aminophenyl)ethylamine, also known as 4-(2-Aminoethyl)aniline, is an organic compound with the chemical formula C₈H₁₂N₂. It is a colorless to light yellow liquid at room temperature [].
This compound is not naturally occurring and is synthesized in laboratories. It finds use in scientific research for various purposes, which will be discussed further [].
The key features of 2-(4-Aminophenyl)ethylamine's structure are:
These features contribute to the compound's chemical properties, such as its reactivity and solubility.
Synthesis of 2-(4-Aminophenyl)ethylamine can be achieved through various methods. One common approach involves the reductive amination of 4-nitrophenethylamine []. The balanced chemical equation for this reaction is:
C₆H₄NO₂(NH₂CH₂CH₃) + H₂ → C₆H₄NH₂(NH₂CH₂CH₃) + H₂O []
(4-Nitrophenethylamine) + (Hydrogen) → (2-(4-Aminophenyl)ethylamine) + (Water)
The compound can also undergo other reactions due to the presence of the amine groups. These can include:
A study published in the Journal of Biotechnology () successfully produced 2-(4-Aminophenyl)ethylamine using genetically engineered Escherichia coli bacteria. This research suggests the potential for sustainable and scalable production of this compound for polymer applications.
The unique combination of functionalities in 2-(4-Aminophenyl)ethylamine makes it suitable for modifying various materials:
Corrosive;Irritant